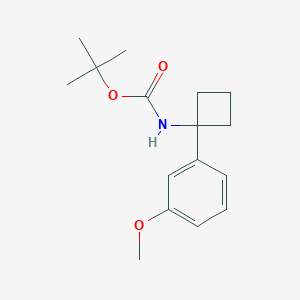

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate

Übersicht

Beschreibung

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is a chemical compound used in scientific research. It has a molecular weight of 277.36 . The IUPAC name for this compound is tert-butyl 1-(3-methoxyphenyl)cyclobutylcarbamate .

Molecular Structure Analysis

The InChI code for Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical And Chemical Properties Analysis

Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate is a viscous liquid . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound has been used in crystal structure analysis studies . The crystal structure of a similar compound, tert-butyl ®- (1- (benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate, has been studied in detail . Such studies can provide valuable insights into the physical and chemical properties of the compound.

Intermediate in Synthesis

“Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate” could potentially be used as an intermediate in the synthesis of other compounds. For example, a similar compound, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, is an intermediate in the synthesis of the natural product jaspine B .

Study of Voltage-Gated Sodium Channels

The compound has been found to selectively enhance slow inactivation of voltage-gated sodium channels . This could potentially have applications in neurological research or in the development of drugs for neurological disorders.

4. Regulation of Collapse Response Mediator Protein 2 (CRMP2) The compound has been found to regulate the collapse response mediator protein 2 (CRMP2) . This protein is involved in neuronal development and axon guidance, so this compound could potentially be used in research in these areas.

Cytotoxic Activity

Similar compounds have been found to have cytotoxic activity against several human carcinoma cell lines . This suggests that “Tert-butyl (1-(3-methoxyphenyl)cyclobutyl)carbamate” could potentially be used in cancer research.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(3-methoxyphenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-15(2,3)20-14(18)17-16(9-6-10-16)12-7-5-8-13(11-12)19-4/h5,7-8,11H,6,9-10H2,1-4H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAXWUSUNFMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2400097.png)

![Methyl 3-{[(4-ethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2400098.png)

![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2400109.png)

![N-(3-fluorophenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2400111.png)

![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)